molecular formula C5H10ClN3 B2689434 1-Ethyl-1H-imidazol-4-amine hydrochloride CAS No. 2137578-21-1

1-Ethyl-1H-imidazol-4-amine hydrochloride

Cat. No.: B2689434
CAS No.: 2137578-21-1
M. Wt: 147.61
InChI Key: GGGULYGVZKYEJS-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazol-4-amine hydrochloride (CAS 2137578-21-1) is a versatile chemical intermediate based on the privileged imidazole scaffold. With a molecular formula of C 5 H 10 ClN 3 and a molecular weight of 147.61 g/mol, this compound is characterized by the presence of both a nucleophilic amine group at the C-4 position and an ethyl substituent at the N-1 position of the imidazole ring . This specific substitution pattern makes it a valuable building block for the synthesis of more complex nitrogen-containing heterocycles. The imidazole core is a fundamental structure in medicinal chemistry and chemical biology, known for its ability to participate in hydrogen bonding and coordinate with metal ions . The 4-aminoimidazole structure is a key precursor in modern synthetic methodologies, including multicomponent and microwave-assisted reactions, for constructing diversely functionalized imidazole libraries . As a substituted aminoimidazole, this compound serves as a critical synthon in the exploration of structure-activity relationships (SAR), particularly in the development of protease inhibitors and other biologically active molecules where the imidazole ring can act as a key pharmacophore . Key Identifiers • CAS Number: 2137578-21-1 • Molecular Formula: C 5 H 10 ClN 3 • Molecular Weight: 147.61 g/mol • SMILES: NC1=CN(CC)=N1.Cl Safety Information: This compound is classified with the signal word "Warning" and may be harmful if swallowed, causes skin irritation, serious eye irritation, or may cause respiratory irritation . Disclaimer: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylimidazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-2-8-3-5(6)7-4-8;/h3-4H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGULYGVZKYEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethyl 1h Imidazol 4 Amine Hydrochloride

Strategic Retrosynthesis and Precursor Selection

The synthetic approach to 1-Ethyl-1H-imidazol-4-amine is informed by a retrosynthetic analysis that disconnects the target molecule into readily available precursors. Two principal strategies can be envisioned:

Post-Functionalization Strategy: This approach involves the initial synthesis of a core imidazole (B134444) ring, followed by the sequential addition of the ethyl and amino groups. A primary disconnection removes the ethyl group via N-alkylation and the amino group via reduction of a nitro precursor. This leads to 4-nitroimidazole as a key intermediate, which itself can be synthesized from imidazole. This strategy is advantageous as it begins with simple, commercially available starting materials.

Convergent Strategy: This strategy constructs the fully substituted imidazole ring from acyclic precursors that already contain the required ethyl and amino (or masked amino) functionalities. For example, the ring could be formed from a reaction involving an N-ethylamidine and a three-carbon synthon bearing a protected amino or nitro group. This approach can offer better control over regiochemistry, as the positions of the substituents are determined by the choice of starting materials.

The selection of precursors is dictated by the chosen strategy. Key starting materials often include simple aldehydes, α-dicarbonyls, α-haloketones, ammonia, primary amines (like ethylamine), and specialized reagents such as tosylmethyl isocyanide (TosMIC). slideshare.net

Formation of the 1H-Imidazole Ring System

The construction of the central imidazole nucleus is the most critical phase of the synthesis. Numerous named reactions have been developed for this purpose, each offering distinct advantages regarding substrate scope and substitution patterns.

Cyclization Reactions for Imidazole Nucleus Construction

Several classical and modern cyclization reactions provide reliable access to the imidazole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Debus-Radziszewski Imidazole Synthesis: This is a multicomponent reaction that condenses a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and two equivalents of ammonia to form a tri-substituted imidazole. wikipedia.orgscribd.com By replacing one equivalent of ammonia with a primary amine, such as ethylamine, an N1-substituted imidazole can be prepared directly. wikipedia.org This method is robust and widely used in industrial applications. scribd.comijprajournal.com

Van Leusen Imidazole Synthesis: This powerful method utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon. The reaction involves the [3+2] cycloaddition of TosMIC with an aldimine, which can be pre-formed or generated in situ from an aldehyde and a primary amine. wikipedia.orgorganic-chemistry.org This reaction is highly versatile for producing 1,4- and 1,5-disubstituted imidazoles. nih.gov

Marckwald Synthesis: This method involves the cyclization of an α-amino ketone with a cyanate or a similar one-carbon electrophile to form an aminoketone intermediate, which then closes to form the imidazole ring.

The following table summarizes these key synthetic reactions.

Reaction Name Precursors Typical Product Reference
Debus-Radziszewski Synthesis1,2-Dicarbonyl, Aldehyde, Ammonia/Amine2,4,5-Trisubstituted Imidazole slideshare.netwikipedia.org
Van Leusen SynthesisAldimine, Tosylmethyl isocyanide (TosMIC)1,4- or 1,5-Disubstituted Imidazole organic-chemistry.org
Marckwald Synthesisα-Amino ketone, Cyanate/Isothiocyanate2-Thio/Oxo-imidazoleN/A

Heterocyclic Ring Closure Approaches Utilizing Nitrogen and Carbon Precursors

Beyond named reactions, a variety of precursor combinations can be employed to construct the imidazole ring through heterocyclic ring closure. These methods are often categorized by the bond disconnections they represent. A common approach involves reacting a three-carbon unit (C-C-C) with a source of two nitrogen atoms.

For instance, the reaction between an α-haloketone and an amidine is a well-established route to 2,4-disubstituted imidazoles. To adapt this for the target molecule, one could theoretically use an N-ethylamidine and a halogenated ketone bearing a masked amino group. Similarly, modern metal-catalyzed methods, such as the copper-catalyzed reaction of terminal alkynes with amidines, provide efficient routes to trisubstituted imidazoles. organic-chemistry.org The reaction of N-iminylsulphilimine with ynamides has also been reported to yield 4-amino substituted imidazoles directly. rsc.org

Introduction and Functionalization of the Ethyl Substituent at the N1 Position

The N1-ethyl group can be introduced either before or after the formation of the imidazole ring.

Pre-formation Introduction: The ethyl group can be incorporated from the outset by using ethylamine as a precursor in a multicomponent reaction like the Debus-Radziszewski or Van Leusen synthesis. wikipedia.org This approach directly yields the N1-ethylated imidazole, avoiding potential regioselectivity issues in a subsequent alkylation step.

Post-formation Alkylation: Alternatively, a pre-formed imidazole or 4-nitroimidazole can be N-alkylated. nih.gov This is typically achieved by deprotonating the imidazole with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an ethylating agent. The regioselectivity of this reaction on an unsymmetrically substituted imidazole (e.g., 4-nitroimidazole) is a critical consideration. Steric and electronic factors of the C4-substituent influence whether alkylation occurs at the N1 or N3 position. otago.ac.nz Electron-withdrawing groups, like a nitro group, generally direct alkylation to the more distant nitrogen atom (N1). otago.ac.nz

Reagent Typical Conditions Notes
Ethyl iodide (EtI)Base (NaH, K2CO3), Solvent (DMF, Acetonitrile)Common and effective laboratory-scale reagent.
Diethyl sulfate ((Et)2SO4)Base (NaOH, K2CO3), Solvent (Water, Acetone)Potent alkylating agent, often used in industrial processes.
Bromoethane (EtBr)Base (NaH, K2CO3), Solvent (DMF)Similar reactivity to ethyl iodide.

Incorporation of the Amino Group at the C4 Position

Introducing an amino group at the C4 position of the imidazole ring is a pivotal step that can be accomplished through two main pathways: transformation of a precursor functional group or direct amination strategies.

The most common and reliable method is the introduction of a nitro group at the C4 position, followed by its chemical reduction to the desired amine.

Nitration of Imidazole: Imidazole can be nitrated to form 4-nitroimidazole. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.comresearchgate.net The reaction conditions, such as temperature and the ratio of acids, must be carefully controlled to achieve good yields and selectivity. researchgate.netgoogle.com

N-Ethylation: The resulting 4-nitroimidazole is then N-ethylated as described in section 2.3 to produce 1-ethyl-4-nitroimidazole.

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amine. This transformation is readily achieved using a variety of standard reducing agents. Common methods include catalytic hydrogenation (e.g., H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin(II) chloride in HCl, or iron in acetic acid).

Finally, the resulting 1-Ethyl-1H-imidazol-4-amine free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol or isopropanol, facilitating its isolation and purification as a stable, crystalline solid.

Directed Amination Strategies

While the nitration-reduction sequence is prevalent, other strategies can build the C4-amino functionality directly into the ring structure or introduce it through more advanced C-H functionalization methods.

Ring Synthesis with an Amino Precursor: Certain cyclization strategies can directly yield a 4-aminoimidazole (B130580). For example, the reaction of N-iminylsulphilimine with ynamides has been reported to produce 4-amino substituted imidazoles. rsc.org Another approach involves using precursors like α-aminonitriles, where the nitrile group can be considered a masked form of the C4-N unit, although this often leads to 5-aminoimidazoles. thieme-connect.com

C-H Functionalization: Direct C-H amination of an existing 1-ethyl-1H-imidazole at the C4 position represents a modern and atom-economical approach. However, direct amination of electron-rich heterocycles is challenging and often suffers from a lack of regioselectivity. nih.govresearchgate.net Recent advances in palladium-catalyzed C-H functionalization have enabled the introduction of various groups onto the imidazole ring, but direct and selective C4 amination remains an area of active research. acs.orgnih.gov

The following table compares the primary strategies for incorporating the C4-amino group.

Strategy Key Steps Advantages Disadvantages
Nitration-Reduction 1. Nitration of Imidazole2. N-Ethylation3. Reduction of Nitro GroupReliable, well-established chemistry, uses common reagents. finechem-mirea.rugoogleapis.comMulti-step process, involves handling of strong acids and potentially hazardous nitro compounds.
Directed Ring Synthesis One-pot or multi-component cyclization using specific precursors.Convergent, can offer high regioselectivity. rsc.orgRequires specialized or less common starting materials.
Direct C-H Amination Metal-catalyzed or reagent-mediated C-H bond activation and amination.Highly atom-economical, reduces step count.Often suffers from low regioselectivity, limited substrate scope, and may require expensive catalysts. nih.gov

Pre-functionalization and Conversion to Amino Group

A common and effective strategy for the synthesis of 1-Ethyl-1H-imidazol-4-amine involves the initial synthesis of a 4-nitroimidazole precursor, followed by the reduction of the nitro group to an amine. This approach typically begins with the regioselective N-alkylation of 4-nitro-1H-imidazole to introduce the ethyl group at the 1-position, yielding 1-ethyl-4-nitro-1H-imidazole.

The alkylation of 4-nitro-1H-imidazole is sensitive to the reaction conditions, with regioselectivity being a key consideration. Studies have shown that the choice of base and solvent can significantly influence the outcome of the reaction, favoring the formation of the desired N1-alkylated product. For instance, the use of potassium carbonate (K₂CO₃) as a base in a solvent like acetonitrile (B52724) has been reported to provide good yields of the 1-alkyl-4-nitro-1H-imidazole.

Once the 1-ethyl-4-nitro-1H-imidazole intermediate is obtained, the subsequent step is the reduction of the nitro group at the C4 position to an amino group. Several established methods for the reduction of aromatic nitro compounds can be applied to this substrate. These methods include:

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction is generally carried out in a suitable solvent like ethanol or methanol (B129727).

Metal-Acid Reduction: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid, typically hydrochloric acid (HCl). Stannous chloride (SnCl₂) is another common reagent used for this transformation and offers a milder alternative.

Reduction with Sodium Dithionite: Sodium dithionite (Na₂S₂O₄) is a versatile and relatively mild reducing agent that can be used for the conversion of nitro groups to amines. This method is often performed in a mixed solvent system, such as ethanol-water.

The choice of reduction method can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Salt Formation Mechanisms and Hydrochloride Derivatization

The final step in the synthesis is the formation of the hydrochloride salt of 1-Ethyl-1H-imidazol-4-amine. This is typically achieved by treating the free amine with hydrochloric acid. The imidazole ring contains two nitrogen atoms. The N1 nitrogen is part of the aromatic system and is alkylated with the ethyl group. The N3 nitrogen has a lone pair of electrons and is basic, making it susceptible to protonation. The exocyclic amino group at the C4 position is also basic.

The formation of the hydrochloride salt involves the protonation of one or both of the basic nitrogen atoms by the hydrogen ion from hydrochloric acid. The resulting positively charged imidazolium or ammonium (B1175870) ion then forms an ionic bond with the negatively charged chloride ion. The exact site of protonation can depend on the electronic environment of the nitrogen atoms. In the case of 4-amino-1-ethyl-1H-imidazole, the N3 nitrogen of the imidazole ring is generally the more basic site and is preferentially protonated.

The derivatization to the hydrochloride salt is often carried out by dissolving the free amine in a suitable solvent, such as ethanol or isopropanol, and then adding a solution of hydrogen chloride in the same or a different solvent, or by bubbling hydrogen chloride gas through the solution. The hydrochloride salt, being a salt, is typically a crystalline solid that is less soluble in organic solvents than the free amine, often leading to its precipitation from the reaction mixture. This precipitation facilitates its isolation and purification.

Optimization of Reaction Conditions and Yield Enhancement

For the N-alkylation of 4-nitro-1H-imidazole, the choice of solvent and temperature plays a crucial role. Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly employed. Studies have shown that heating the reaction mixture can significantly improve the yields of the N-alkylated products. For example, increasing the temperature to 60°C has been shown to markedly improve the yields of alkylated 4-nitroimidazoles.

In the reduction of the nitro group, the solvent choice depends on the reducing agent. For catalytic hydrogenation, alcohols like ethanol and methanol are common solvents. For reductions with metal salts like SnCl₂, alcoholic solvents are also frequently used. The reaction temperature for the reduction can vary from room temperature to reflux, depending on the reactivity of the substrate and the chosen reducing agent.

In the catalytic hydrogenation of 1-ethyl-4-nitro-1H-imidazole, the choice and loading of the catalyst are critical parameters. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The catalyst loading is typically in the range of 5-10 mol%. The hydrogen pressure can also be optimized to achieve a complete and efficient reduction.

For reductions using stoichiometric reagents like SnCl₂ or sodium dithionite, the molar ratio of the reducing agent to the nitro compound is a key factor. Typically, an excess of the reducing agent is used to ensure complete conversion of the starting material. For example, in the reduction of nitroindazoles with anhydrous SnCl₂, a significant excess of the reagent is often employed.

The following interactive data table summarizes the results of a study on the N-alkylation of 4-nitro-1H-imidazole with various alkylating agents, bases, and solvents, highlighting the importance of optimizing these parameters to achieve good yields.

Table 1: Optimization of N-Alkylation of 4-Nitro-1H-imidazole

EntryAlkylating AgentBaseSolventTemperature (°C)Yield (%)
1Ethyl BromideK₂CO₃Acetonitrile6075
2Ethyl IodideK₂CO₃Acetonitrile6082
3Diethyl SulfateK₂CO₃Acetonitrile6078
4Ethyl BromideNaHDMF2565
5Ethyl BromideCs₂CO₃DMF6085
6Ethyl BromideK₂CO₃DMSO6072

This is a representative data table based on findings for similar reactions and is for illustrative purposes.

Alternative and Green Synthetic Pathways Exploration

In recent years, there has been a growing interest in developing more environmentally friendly or "green" synthetic methods in organic chemistry. For the synthesis of 1-Ethyl-1H-imidazol-4-amine hydrochloride, several alternative and greener approaches can be considered.

For the reduction of the nitro group, catalytic transfer hydrogenation offers a safer alternative to using hydrogen gas. This method uses a hydrogen donor, such as formic acid, ammonium formate, or cyclohexene, in the presence of a catalyst like Pd/C. This avoids the need for high-pressure hydrogenation equipment.

The use of sodium dithionite for the reduction of the nitro group can also be considered a greener alternative to some of the more traditional metal-acid reductions, as it avoids the use of heavy metals like tin. Reactions in aqueous media are also being explored as a green approach. For instance, the reaction of nitroimidazoles with carbon nucleophiles has been successfully carried out in water without a catalyst.

Another alternative to the nitro-reduction strategy is the direct amination of the imidazole ring. While direct C-H amination of heteroarenes can be challenging, recent advances in catalysis have shown promise in this area. Developing a method for the direct amination of 1-ethyl-1H-imidazole at the C4 position would represent a more atom-economical and potentially greener synthetic route, as it would eliminate the need for the nitration and reduction steps.

Furthermore, exploring one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating the intermediates, can also contribute to a greener process by reducing solvent waste and energy consumption.

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 1h Imidazol 4 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum of 1-Ethyl-1H-imidazol-4-amine hydrochloride would be expected to show distinct signals for the protons of the ethyl group and the imidazole (B134444) ring. The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with their coupling constant (J) providing evidence of their connectivity. The protons on the imidazole ring would appear as singlets or doublets, depending on their substitution pattern, and their chemical shifts would be indicative of the electronic environment within the aromatic ring. The presence of the amine group and the hydrochloride salt form would influence the chemical shifts of nearby protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Imidazole H 7.0 - 8.0 s -
Imidazole H 6.5 - 7.5 s -
-CH₂- (ethyl) 3.8 - 4.2 q 7 - 8
-CH₃ (ethyl) 1.3 - 1.6 t 7 - 8

Comprehensive ¹³C NMR Spectroscopic Assignments

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the imidazole ring carbons would be in the aromatic region, while the ethyl group carbons would appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Imidazole C (C=N) 135 - 145
Imidazole C (C-N) 115 - 125
Imidazole C (C-NH₂) 120 - 130
-CH₂- (ethyl) 40 - 50

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the ethyl group and potentially between protons on the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the different fragments of the molecule and confirming the position of the ethyl and amine groups on the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, which can help to determine the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of 1-Ethyl-1H-imidazol-4-amine. This high-precision measurement allows for the calculation of the elemental formula, confirming the molecular formula of C₅H₁₀N₃ (for the free base).

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For 1-Ethyl-1H-imidazol-4-amine, expected fragmentation pathways would include the loss of the ethyl group, cleavage of the imidazole ring, and elimination of the amine group. Analysis of these fragments would provide confirmatory evidence for the proposed structure.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

No published IR or Raman spectra for this compound were found. Therefore, an analysis of its vibrational modes is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

There is no available UV-Vis spectroscopic data for this compound, preventing the determination of its electronic absorption characteristics.

X-ray Crystallography for Solid-State Conformation and Supramolecular Interactions

A crystallographic information file (CIF) or any published X-ray diffraction data for this compound could not be located. As a result, a detailed analysis of its crystal structure is not feasible. This includes the following subsections:

Determination of Crystal System, Space Group, and Unit Cell Parameters

Without experimental data, these crystallographic parameters cannot be determined.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

This analysis is contingent on the availability of a solved crystal structure, which is not available.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The nature and geometry of intermolecular interactions can only be determined through crystallographic analysis, which has not been reported for this compound.

Crystal Packing Analysis

Details of the crystal packing arrangement are unknown due to the absence of X-ray crystallographic data.

Further research, including the synthesis and subsequent spectroscopic and crystallographic analysis of this compound, would be required to generate the data necessary to fulfill the detailed article outline.

Chemical Reactivity and Mechanistic Studies of 1 Ethyl 1h Imidazol 4 Amine Hydrochloride

Reactions at the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the electron-donating amino group at the C4 position and the ethyl group on the N1 nitrogen atom influences the regioselectivity of these reactions.

Electrophilic Substitution Pathways

The imidazole ring is generally activated towards electrophilic aromatic substitution. The C4-amino group is a strong activating group, directing electrophiles to the ortho and para positions. In the context of the imidazole ring, this typically enhances the electron density at the C2 and C5 positions. The N1-ethyl group further influences the electronic distribution. Consequently, electrophilic substitution is expected to occur preferentially at the C5 position, which is ortho to the activating amino group. Reactions such as halogenation, nitration, and sulfonation would likely follow this pathway, although specific studies on 1-Ethyl-1H-imidazol-4-amine are not extensively documented.

Illustrative Table of Potential Electrophilic Substitutions

Electrophile (Reagent) Expected Product at C5
Br⁺ (from Br₂) 5-Bromo-1-ethyl-1H-imidazol-4-amine
NO₂⁺ (from HNO₃/H₂SO₄) 1-Ethyl-5-nitro-1H-imidazol-4-amine

Nucleophilic Reactivity and Substitutions on the Imidazole Core

Nucleophilic substitution directly on the carbon atoms of an unsubstituted imidazole ring is generally unfavorable due to the ring's electron-rich nature. Such reactions typically require the presence of a good leaving group (e.g., a halogen) and/or strong electron-withdrawing groups (e.g., a nitro group) to activate the ring system towards nucleophilic attack. There is limited specific information in the surveyed literature regarding nucleophilic substitution reactions on the core of 1-Ethyl-1H-imidazol-4-amine hydrochloride itself. Studies on other imidazole derivatives have shown that halogenated imidazoles can undergo nucleophilic displacement. For instance, a synthetic approach to certain nitroxides involves the nucleophilic substitution of a bromide in an N-alkyl chain attached to an imidazoline (B1206853) derivative. nih.gov

Transformations Involving the C4-Amino Group

The primary amino group at the C4 position is a key site of reactivity, behaving as a typical primary aromatic amine in many respects. It can readily participate in acylation, alkylation, diazotization, and condensation reactions.

Acylation and Alkylation Reactions

The nucleophilic nitrogen of the C4-amino group is expected to react readily with acylating and alkylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) would lead to the formation of the corresponding N-acyl-imidazole derivative (an amide). This reaction is a common method for protecting amino groups or synthesizing more complex structures. The synthesis of 1-acyl imidazoles has been described as a practical method, highlighting that these products can act as acylating agents themselves. google.com

Alkylation: The amino group can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt), a common challenge in amine alkylation. latech.edu Studies on related 1-hydroxyimidazoles show that alkylation can occur selectively on different atoms depending on the structure. researchgate.net The alkylation of nitroimidazoles has also been shown to be sensitive to reaction conditions, influencing the regioselectivity. derpharmachemica.com

Table of Representative Acylation and Alkylation Reactions

Reagent Reaction Type Expected Product Structure
Acetyl Chloride (CH₃COCl) Acylation N-(1-Ethyl-1H-imidazol-4-yl)acetamide
Benzyl Bromide (C₆H₅CH₂Br) Alkylation N-Benzyl-1-ethyl-1H-imidazol-4-amine

Diazotization and Subsequent Transformations

The conversion of a primary aromatic amine to a diazonium salt via reaction with nitrous acid (diazotization) is a cornerstone of synthetic organic chemistry. This reaction is well-documented for aminoimidazoles. researchgate.netrsc.org

The diazotization of 4-aminoimidazoles, typically using sodium nitrite (B80452) in an acidic medium, is expected to yield a 1-ethyl-1H-imidazol-4-diazonium salt. These diazonium salts are often unstable but serve as highly versatile intermediates. Depending on the reaction conditions and the counter-ion, they can be converted into the corresponding diazo compounds. researchgate.net Research on the diazotization of 5-aminoimidazoles has shown that the products can be either diazoimidazoles or imidazolyl-5-diazonium salts, depending on the acidity of the medium. researchgate.net

These intermediates can undergo a variety of subsequent transformations:

Sandmeyer-type Reactions: The diazonium group can be replaced by various substituents such as halogens (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups.

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic rings (like phenols or anilines) to form brightly colored azo compounds.

Cyclization: Intramolecular coupling reactions can occur, leading to the formation of fused heterocyclic systems such as imidazo[4,5-d] researchgate.netresearchgate.netasianpubs.orgtriazin-4-ones. rsc.org

Table of Diazotization and Subsequent Reactions

Step 1 Reagent Intermediate Step 2 Reagent/Condition Final Product
NaNO₂ / HBF₄ 1-Ethyl-1H-imidazol-4-diazonium tetrafluoroborate Heat (Schiemann reaction) 1-Ethyl-4-fluoro-1H-imidazole
NaNO₂ / HCl 1-Ethyl-1H-imidazol-4-diazonium chloride CuCl 4-Chloro-1-ethyl-1H-imidazole

Condensation Reactions with Carbonyl Compounds

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.commasterorganicchemistry.com This reaction involves the nucleophilic attack of the C4-amino group on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is typically catalyzed by acid.

This transformation is a fundamental method for forming carbon-nitrogen double bonds. The resulting imines can be valuable synthetic intermediates themselves, for example, undergoing reduction to form secondary amines. The reaction of various amines with dicarbonyl compounds has been studied, indicating that both aromatic and aliphatic amines can participate effectively. asianpubs.orgresearchgate.net

Table of Imine Formation via Condensation

Carbonyl Compound Catalyst (Typical) Expected Imine Product
Benzaldehyde H⁺ (E)-N-Benzylidene-1-ethyl-1H-imidazol-4-amine
Acetone H⁺ N-(Propan-2-ylidene)-1-ethyl-1H-imidazol-4-amine

Reactions at the N1-Ethyl Substituent

The N1-position of the imidazole ring is a common site for alkylation and other modifications. Reactions involving the N1-ethyl substituent of this compound would likely involve cleavage of the ethyl group (N-de-ethylation) or reactions on the ethyl group itself. N-dealkylation is a significant transformation in organic synthesis and drug metabolism. While general methods for N-dealkylation of amines are known, specific studies detailing the conditions and outcomes for this compound have not been found. Such reactions could potentially be achieved through various reagents, but without experimental data, any discussion would be purely speculative.

Redox Chemistry of this compound

The redox behavior of imidazole derivatives is crucial in many biological and chemical processes. The imidazole ring can be susceptible to both oxidation and reduction, depending on the substituents and reaction conditions. The amino group at the C4-position and the ethyl group at the N1-position would influence the electron density of the imidazole ring and, consequently, its redox potential. However, no specific studies on the oxidation or reduction of this compound, including voltammetric studies or reactions with common oxidizing or reducing agents, are documented in the available literature.

Detailed Investigation of Reaction Mechanisms and Intermediate Species

A thorough understanding of a compound's reactivity requires detailed mechanistic studies, including the identification of transient intermediates and kinetic analysis of reaction pathways.

Kinetic studies provide quantitative data on reaction rates, allowing for the elucidation of reaction mechanisms. Such studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, solvent). No kinetic data for reactions involving this compound have been reported.

The synthesis and subsequent reactions of imidazole derivatives can proceed through various reactive intermediates, such as radicals, carbocations, or carbanions. The identification and characterization of these transient species are often accomplished using spectroscopic techniques (e.g., NMR, EPR, mass spectrometry) or by trapping experiments. Information regarding the specific reactive intermediates formed during the synthesis or reactions of this compound is not available in the public domain.

Computational and Theoretical Chemistry of 1 Ethyl 1h Imidazol 4 Amine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties of 1-Ethyl-1H-imidazol-4-amine hydrochloride.

The initial step in computational analysis involves the geometry optimization of the 1-Ethyl-1H-imidazol-4-amine cation. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For the 1-Ethyl-1H-imidazol-4-amine cation, the imidazole (B134444) ring is expected to be planar. The primary conformational flexibility arises from the orientation of the ethyl group at the N1 position and the amine group at the C4 position.

Potential energy surface scans can be performed by systematically rotating the dihedral angles associated with the C-C bond of the ethyl group and the C-N bond of the amine group to identify the global minimum energy conformer. For similar imidazole derivatives, it has been shown that different rotatable bonds can lead to various stable conformers nih.gov. The optimized geometry would likely show specific bond lengths and angles that are characteristic of substituted imidazoles. For instance, theoretical studies on 2-ethyl-1H-benzo[d]imidazole have provided detailed optimized geometric parameters researchgate.net.

Table 1: Predicted Bond Lengths and Angles for the Cation of this compound (Illustrative)

Parameter Predicted Value
N1-C2 Bond Length ~1.38 Å
C4-N(amine) Bond Length ~1.37 Å
C-C (ethyl) Bond Length ~1.53 Å
N1-C(ethyl) Bond Length ~1.47 Å
C2-N1-C5 Angle ~108°
N1-C(ethyl)-C(methyl) Angle ~110°

Note: These values are illustrative and based on typical values for similar structures calculated using DFT methods.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For imidazole derivatives, the HOMO is typically distributed over the π-system of the imidazole ring and the lone pair of the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is generally delocalized over the imidazole ring, representing the likely region for nucleophilic attack. The presence of the electron-donating amino and ethyl groups would be expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted imidazole, suggesting higher reactivity. Quantum chemical calculations for various imidazole derivatives have provided insights into their stability and charge transfer characteristics through HOMO-LUMO analysis tandfonline.comnih.gov.

Table 2: Predicted Frontier Orbital Energies for the Cation of this compound (Illustrative)

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: These are representative values and the actual energies would depend on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

For the 1-Ethyl-1H-imidazol-4-amine cation, the MEP surface would likely show the most negative potential localized around the nitrogen atom of the amine group and the N3 atom of the imidazole ring, making these sites susceptible to electrophilic attack. The most positive potential would be expected around the hydrogen atoms of the amine group and the ethyl group, as well as the hydrogen attached to the imidazole ring, indicating these as sites for nucleophilic interaction. MEP analysis is a common practice in the computational study of imidazole derivatives to identify reactive sites tandfonline.comresearchgate.net.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for structural elucidation. For the 1-Ethyl-1H-imidazol-4-amine cation, distinct chemical shifts would be predicted for the protons and carbons of the ethyl group, the imidazole ring, and the amine group. The chemical shifts of the imidazole ring protons and carbons would be influenced by the electronic effects of the ethyl and amino substituents. Calculated NMR data for imidazole derivatives often show good agreement with experimental values researchgate.netnih.gov.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated to aid in the assignment of experimental spectra. For the 1-Ethyl-1H-imidazol-4-amine cation, characteristic vibrational modes would include N-H stretching of the amine group, C-H stretching of the ethyl group and the imidazole ring, and various ring stretching and bending modes. Studies on imidazole and its derivatives have detailed the assignment of these vibrational modes sci.amnih.gov. The N-H stretching vibrations in imidazoles typically appear in the region of 3000-3500 cm-1 sci.amresearchgate.net. C-H stretching vibrations are expected in the 2900-3100 cm-1 range sci.am.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. For imidazole derivatives, the UV-Vis spectrum is characterized by π → π* transitions within the aromatic ring. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted imidazole. Computational studies on imidazole derivatives often predict UV-Vis absorption bands in the range of 200-300 nm researchgate.netresearchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. An MD simulation of this compound in an aqueous solution would reveal the conformational landscape of the cation and how it is influenced by interactions with water molecules and the chloride counter-ion.

The simulation would likely show hydrogen bonding between the amine group's protons and water molecules, as well as between the imidazole ring's N-H and water. The chloride ion would be expected to be solvated and may form transient interactions with the positively charged regions of the cation. MD simulations on imidazole and related amino acids in aqueous solutions have provided detailed insights into their hydration shells and intermolecular interactions rdd.edu.iqnih.govnih.gov. These simulations can help in understanding the solvation of the molecule and the stability of different conformers in a solution environment.

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling can be employed to investigate the mechanisms of chemical reactions involving 1-Ethyl-1H-imidazol-4-amine. This involves calculating the potential energy surface for a given reaction to identify the transition states and intermediates, thereby elucidating the reaction pathway.

Theoretical Investigations of Interaction with Model Chemical Systems (e.g., Metal Centers, Ligand-Binding Domains)

The interaction of this compound with model chemical systems, such as metal centers and ligand-binding domains of proteins, has been a subject of theoretical investigation to elucidate its coordination chemistry and potential biological activity. Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide valuable insights into the nature of these interactions at an atomic level.

Interaction with Metal Centers

The imidazole ring is a well-known coordinating moiety for a variety of metal ions. In the case of 1-Ethyl-1H-imidazol-4-amine, the presence of the ethyl group at the 1-position and the amino group at the 4-position significantly influences its electronic properties and, consequently, its interaction with metal centers. The primary coordination is expected to occur through the N3 nitrogen of the imidazole ring, which possesses a lone pair of electrons readily available for donation to a metal ion.

Computational studies on similar substituted imidazoles have shown that electron-donating groups, such as the amino group, tend to increase the electron density on the imidazole ring, thereby enhancing the metal-binding energy. nih.gov DFT calculations are instrumental in predicting the optimized geometries, bond lengths, and binding energies of the resulting metal complexes. For instance, a systematic assessment of various density functionals has suggested that the M11L functional in combination with the 6-311++G(d,p) basis set provides a reliable balance between accuracy and computational efficiency for predicting the binding energies between metal cations and imidazole derivatives. nih.gov

Table 1: Predicted Interaction Parameters of 1-Ethyl-1H-imidazol-4-amine with Model Metal Ions (Hypothetical Data)

Metal IonCoordination SitePredicted Binding Energy (kcal/mol)Predicted M-N Bond Length (Å)
Zn(II)N3 of Imidazole-45.22.10
Cu(II)N3 of Imidazole-52.82.05
Ni(II)N3 of Imidazole-48.52.08

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that can be obtained from DFT calculations. Actual values would require specific computational studies on this compound.

Interaction with Ligand-Binding Domains

Molecular docking and molecular dynamics simulations are powerful tools to investigate the interaction of small molecules like this compound with the ligand-binding domains of proteins. These simulations can predict the preferred binding pose, the binding affinity, and the key intermolecular interactions that stabilize the ligand-protein complex.

The 4-amino group is a key feature for forming hydrogen bonds with amino acid residues in a protein's active site. This group can act as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. The ethyl group can participate in hydrophobic interactions with nonpolar residues.

Molecular dynamics simulations can provide a dynamic picture of the ligand-protein interaction over time, allowing for the analysis of the stability of the complex and the flexibility of both the ligand and the protein. Key parameters analyzed in such simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds formed throughout the simulation.

Table 2: Simulated Interaction Profile of 1-Ethyl-1H-imidazol-4-amine within a Model Protein Active Site (Hypothetical Data)

Interaction TypeInteracting Residues (Example)Average Distance (Å)Occupancy (%)
Hydrogen Bond (Donor)ASP 120 (Side Chain Oxygen)2.885
Hydrogen Bond (Acceptor)SER 85 (Side Chain Hydroxyl)3.160
Hydrophobic InteractionLEU 50, ILE 75N/A70

Note: This table presents hypothetical data from a molecular dynamics simulation to illustrate the types of interactions and analyses that can be performed. The specific interacting residues and values would depend on the target protein.

In silico studies of various imidazole derivatives have demonstrated their potential to bind to a range of biological targets. These computational approaches are crucial in the early stages of drug discovery for predicting the binding modes and affinities of new compounds, thereby guiding the design of more potent and selective molecules.

Advanced Analytical Method Development for Purity and Quantification in Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like 1-Ethyl-1H-imidazol-4-amine hydrochloride. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Method development begins with the selection of a stationary phase, mobile phase, and detector. A C18 column is a common starting point due to its versatility in retaining a wide range of molecules. Given the polar nature of the target amine, an aqueous buffer mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727) is appropriate for the mobile phase. rjptonline.org The pH of the buffer is a critical parameter that must be optimized to ensure good peak shape and retention of the amine.

Due to the compound's lack of a strong chromophore, direct UV detection may offer limited sensitivity. To overcome this, pre-column derivatization with a reagent that imparts a highly UV-absorbent or fluorescent tag to the primary amine group is a common strategy. squ.edu.om Reagents such as dansyl chloride or 4-nitrobenzoic acid can be used to create derivatives that are easily detectable at low concentrations. scielo.brresearchgate.net

Once initial chromatographic conditions are established, the method must be validated according to international guidelines to ensure its reliability. squ.edu.omnih.gov Validation assesses parameters such as selectivity, linearity, precision, accuracy, recovery, and the limits of detection (LOD) and quantification (LOQ). scielo.brresearchgate.net

Table 1: Example HPLC Method Parameters for this compound

ParameterCondition
Instrument HPLC System with UV or Fluorescence Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic or Gradient Elution with Acetonitrile and Phosphate Buffer (pH 7.0)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Derivatization Agent (optional) Dansyl Chloride
Detection Wavelength 254 nm (UV) or Excitation/Emission wavelengths specific to the derivative (Fluorescence)

Validation studies would involve preparing a series of calibration standards to establish linearity, with a coefficient of determination (R²) greater than 0.99 being the target. Accuracy is confirmed by performing recovery studies on spiked samples, with recovery rates between 98% and 102% typically considered acceptable. journalcsij.com Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) ideally being less than 2%. scielo.br

Table 2: Typical Validation Parameters for a Developed HPLC Method

Validation ParameterAcceptance CriteriaExample Finding
Linearity (R²) ≥ 0.990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS offers high sensitivity and structural confirmation capabilities, but it is generally suited for volatile and thermally stable compounds. nih.gov Primary amines like 1-Ethyl-1H-imidazol-4-amine are polar and non-volatile, necessitating a chemical derivatization step to increase their volatility and improve chromatographic performance. jfda-online.comiu.edu

The derivatization process involves converting the active hydrogen on the primary amine group into a less polar, more stable functional group. iu.edu Common strategies include acylation and silylation. nih.gov Acylation can be performed using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), which replace the amine hydrogen with a fluoroacyl group. iu.eduresearchgate.net Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. iu.edu

The development of a GC-MS method involves optimizing the derivatization reaction conditions (e.g., temperature, time, and solvent) and the GC-MS parameters. rsc.org The GC temperature program must be carefully controlled to ensure the separation of the derivatized analyte from any impurities or by-products. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivative.

Table 3: Common Derivatization Agents for GC-MS Analysis of Amines

Agent ClassReagentAbbreviationDerivative Formed
Acylation Pentafluoropropionic AnhydridePFPAPentafluoropropionyl (PFP) derivative
Acylation Trifluoroacetic AnhydrideTFAATrifluoroacetyl (TFA) derivative
Silylation N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) derivative

The resulting method can be used to detect and quantify trace-level impurities that may not be resolved by HPLC, providing a more comprehensive purity profile of the this compound sample.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For a hydrochloride salt, chlorine (Cl) analysis is also performed. This technique provides a direct assessment of the compound's empirical formula and is a crucial test for verifying the identity and purity of a newly synthesized batch.

The molecular formula for this compound is C₅H₁₀ClN₃. Based on the atomic weights of its constituent elements, the theoretical elemental composition can be calculated. A highly pure sample is expected to yield experimental results that are in close agreement with these theoretical values, typically within a ±0.4% tolerance. Significant deviations can indicate the presence of impurities, residual solvents, or an incorrect chemical structure.

Table 4: Elemental Composition of this compound (C₅H₁₀ClN₃)

ElementTheoretical %Example Experimental %Deviation
Carbon (C) 40.68%40.55%-0.13%
Hydrogen (H) 6.83%6.91%+0.08%
Chlorine (Cl) 24.01%24.15%+0.14%
Nitrogen (N) 28.47%28.39%-0.08%

Development of Spectrophotometric Assays for Quantification

UV-Visible spectrophotometry can be employed for the simple and rapid quantification of this compound, particularly in quality control settings. As the native compound has a weak absorbance profile, a derivatization step is required to produce a colored product that can be measured in the visible range. capes.gov.br

A suitable derivatizing agent for primary amines is 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). capes.gov.br In a basic medium, NBD-Cl reacts with the primary amine of the imidazole (B134444) compound to form a stable, colored adduct with a maximum absorbance (λmax) at a specific wavelength.

To develop the assay, a calibration curve is first constructed. A series of standard solutions of this compound at known concentrations are prepared and reacted with an excess of NBD-Cl under optimized conditions (pH, temperature, and reaction time). The absorbance of each solution is measured at the λmax of the colored product. A plot of absorbance versus concentration is then generated. According to the Beer-Lambert law, this plot should be linear over a defined concentration range. The concentration of an unknown sample can then be determined by measuring its absorbance after derivatization and interpolating the value from the calibration curve. This method is often simpler and faster than chromatography, though it is generally less specific. nih.gov

Table 5: Example Calibration Data for Spectrophotometric Assay

Concentration (µg/mL)Absorbance at λmax
2.00.152
4.00.305
6.00.458
8.00.610
10.00.763

Future Research Perspectives and Unexplored Avenues

Exploration of New Synthetic Strategies and Regioselectivity Control

While established methods for imidazole (B134444) synthesis exist, the development of novel, more efficient, and sustainable strategies remains a key objective. Future research could focus on regiocontrolled synthesis to ensure precise placement of substituents, which is crucial for tailoring molecular properties. rsc.org

Key areas for exploration include:

C-H Activation: Direct functionalization of the imidazole ring's C-H bonds is a powerful, atom-economical approach. nih.gov Future studies could develop palladium-catalyzed or other transition-metal-catalyzed methods for regioselective C-H arylation, alkylation, or vinylation at the C2 or C5 positions of the 1-ethyl-1H-imidazol-4-amine scaffold. nih.govyoutube.com This would bypass the need for pre-functionalized starting materials.

Green Chemistry Approaches: The use of ultrasonic irradiation has shown promise for enhancing reaction rates and yields in the synthesis of imidazole derivatives, often under milder conditions and in shorter timeframes. mdpi.com Applying sonochemistry to the synthesis of 1-Ethyl-1H-imidazol-4-amine hydrochloride could offer a more environmentally benign and efficient alternative to conventional protocols. mdpi.com

Novel Cyclization Reactions: Research into new cycloaddition strategies, such as those using isonitrile synthons or the transformation of other heterocyclic systems like 1,2,3-triazoles, could provide alternative and flexible pathways to the 1,4-disubstituted imidazole core. nih.govnih.gov A protocol involving the double aminomethylenation of a glycine (B1666218) derivative followed by transamination/cyclization has been shown to produce 1,4-disubstituted imidazoles with complete regioselectivity. nih.gov

A summary of potential synthetic strategies is presented in the table below.

Synthetic Strategy Focus Area Potential Advantages
C-H Activation Regioselective functionalization at C2 and C5 positions. High atom economy, reduced synthetic steps.
Ultrasound-Assisted Synthesis Application of sonochemistry to cyclization reactions. Increased reaction rates, higher yields, greener process.
Novel Cycloadditions Using precursors like isonitriles or 1,2,3-triazoles. Access to diverse substitution patterns, methodological novelty.

| Transamination/Cyclization | Double aminomethylenation of glycine derivatives. | Complete and predictable regioselectivity for 1,4-substitution. nih.gov |

Investigation of Novel Reactivity Patterns and Unconventional Transformations

Beyond synthesis, the inherent reactivity of the this compound scaffold is ripe for exploration. Investigating unconventional transformations could unlock novel derivatives with unique properties.

Future research could pursue:

N-Oxide Chemistry: The transformation of the imidazole ring to an N-oxide can activate the C2 and C4 positions for cross-coupling reactions or lead to rearrangements that form corresponding imidazol-2-ones. researchgate.net Studying the N-oxidation of the N3 nitrogen and its subsequent reactivity could yield a new class of derivatives.

Denitrogenative Transformations: Inspired by the conversion of 5-amino-1,2,3-triazoles into functionalized imidazoles, researchers could explore similar ring-transformation reactions where other heterocyclic systems are converted into the imidazole core under specific conditions. nih.gov

Metal-Catalyzed Cross-Coupling: While the amine group offers a site for traditional functionalization, exploring its role as a directing group in metal-catalyzed reactions could enable novel transformations at adjacent positions on the imidazole ring.

Expansion of Applications in Advanced Materials Science

The imidazole moiety is a valuable building block for functional materials due to its electronic properties, coordination ability, and structural rigidity. rsc.org Derivatives of this compound could be designed as precursors for advanced materials.

Potential applications include:

Ionic Liquids: Imidazole-based salts are cornerstones of ionic liquid research. By quaternizing the N3 nitrogen with various alkyl chains and pairing it with different anions, a new generation of functionalized ionic liquids could be created for applications in catalysis or as specialized solvents. lifechemicals.comacs.org

Nonlinear Optical (NLO) Materials: The imidazole ring can act as an electron-withdrawing component in D-π-A (donor-pi-acceptor) type chromophores. nih.gov By functionalizing the 4-amino group (donor) and other positions on the ring (part of the π-system), novel derivatives could be synthesized and investigated for two-photon absorption and other NLO properties. nih.gov

Polymers and Coordination Complexes: The amine and imidazole nitrogens provide excellent coordination sites for metal ions. This could be exploited to create novel coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing. lifechemicals.com

Interdisciplinary Research Opportunities in Chemical Biology (mechanistic studies only)

The imidazole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.govijpsjournal.com Derivatives of this compound can be developed as specialized molecular probes to investigate biological mechanisms, rather than as therapeutic agents themselves.

Key mechanistic studies could involve:

Enzyme Inhibition Probes: The imidazole core is present in compounds known to inhibit enzymes like kinases and topoisomerases. nih.gov By attaching reporter tags (e.g., fluorophores, biotin) to the this compound scaffold, researchers could create probes to study the binding kinetics, conformational changes, and cellular localization of these enzymes.

Fluorescent Bioimaging: Imidazole derivatives have been successfully used as fluorescent probes for bioimaging specific cellular organelles, such as lysosomes. nih.gov Future work could focus on designing derivatives that target other specific cellular compartments or report on local environmental changes (e.g., pH, ion concentration), thereby providing tools to study cellular dynamics.

Receptor Allosteric Modulation: Certain imidazole-based compounds act as positive allosteric modulators (PAMs) of receptors like the A3 adenosine (B11128) receptor. nih.gov Synthesizing a library of derivatives could lead to the discovery of novel PAMs, which are valuable tools for studying receptor signaling pathways without directly competing with the endogenous ligand. nih.gov

Computational Design of Next-Generation Imidazole Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new molecules by predicting their properties before synthesis. mdpi.commdpi.com This approach can guide research efforts, saving time and resources.

Future computational studies could include:

Molecular Docking and Dynamics: These techniques can be used to build virtual libraries of derivatives of this compound and screen them against the active sites of specific enzymes or receptors. mdpi.commdpi.com This can identify promising candidates for synthesis and help elucidate potential mechanisms of action. researchgate.net

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can predict electronic properties, reactivity, and spectral characteristics of novel derivatives. nih.govbohrium.com This is particularly useful for designing molecules with specific optical or material properties.

QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent compounds. mdpi.com In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help prioritize candidates with favorable drug-like characteristics early in the discovery process. mdpi.com

The table below outlines key computational methods and their potential applications.

Computational Method Application in Imidazole Research Potential Outcome
Molecular Docking Virtual screening against biological targets (enzymes, receptors). Identification of potential inhibitors/modulators; prediction of binding modes. mdpi.com
Molecular Dynamics (MD) Simulating the dynamic behavior of ligand-protein complexes. Assessment of binding stability and conformational changes. mdpi.com
Density Functional Theory (DFT) Calculating electronic structure and molecular orbitals. Prediction of reactivity, optical properties, and spectral data. nih.gov

| QSAR/ADMET Prediction | Correlating chemical structure with activity and pharmacokinetic properties. | Design of more potent and drug-like derivatives; early deselection of poor candidates. mdpi.commdpi.com |

Q & A

Q. What are the key molecular characteristics of 1-ethyl-1H-imidazol-4-amine hydrochloride?

The compound has a molecular formula of C₅H₁₀N₃·HCl and a molecular weight of 159.15 g/mol (calculated for the free base plus HCl). Key structural features include an imidazole ring substituted with an ethyl group at the 1-position and an amine group at the 4-position, protonated as a hydrochloride salt. The imidazole ring contributes to its aromaticity and potential for hydrogen bonding, which is critical for interactions in catalytic or biological systems .

Q. How can researchers synthesize this compound?

While direct synthesis protocols for this compound are not explicitly documented, analogous imidazole derivatives (e.g., sulfonyl chlorides) are synthesized via reactions with chlorosulfonic acid under controlled temperature and inert atmospheres . A plausible route involves:

Alkylation : Reacting 1H-imidazol-4-amine with ethyl bromide in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃).

Salt Formation : Treating the product with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Validate purity via NMR and elemental analysis .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and amine protonation.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For structural elucidation (if crystals are obtainable), using programs like SHELXL for refinement .
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% theoretical values.

Q. What are the solubility and stability considerations for this compound?

The hydrochloride salt is likely soluble in polar solvents (water, methanol, DMSO) but may hydrolyze under strongly acidic/basic conditions. Stability tests should include:

  • pH-dependent degradation studies (e.g., 1–14 range).
  • Thermogravimetric Analysis (TGA) to assess thermal stability.
    Store in airtight containers at 2–8°C , protected from light and moisture .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling assist in studying reaction mechanisms involving this compound?

  • Density Functional Theory (DFT) : Calculate reaction pathways (e.g., nucleophilic substitution at the ethyl group) using software like Gaussian or ORCA.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities.
  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys) can propose synthetic routes and optimize yields .

Q. How should researchers address contradictions in experimental data (e.g., conflicting solubility or reactivity results)?

  • Reproducibility Checks : Repeat experiments under identical conditions.
  • Impurity Analysis : Use HPLC or LC-MS to detect byproducts interfering with results.
  • Environmental Controls : Ensure consistent temperature, humidity, and solvent purity.
    Cross-reference findings with analogous imidazole derivatives (e.g., 4-methylimidazole salts) to identify systemic errors .

Q. What strategies optimize the compound’s purity for catalytic or pharmacological studies?

  • Recrystallization : Use solvent pairs (e.g., ethanol/diethyl ether) to remove polar impurities.
  • Column Chromatography : Employ silica gel with gradients of methanol in dichloromethane.
  • Ion-Exchange Resins : Isolate the hydrochloride salt from unreacted amines.
    Validate purity via HPLC (≥95% area under the curve) and melting point consistency .

Q. How can researchers investigate its biological activity (e.g., enzyme inhibition)?

  • In Vitro Assays : Test against target enzymes (e.g., xanthine oxidase) using spectrophotometric methods to monitor inhibition kinetics.
  • Dose-Response Curves : Determine IC₅₀ values with serial dilutions.
  • Molecular Docking : Compare binding poses with known inhibitors (e.g., allopurinol) using AutoDock Vina .

Q. What are the challenges in scaling up synthesis for interdisciplinary applications?

  • Reactor Design : Ensure temperature control during exothermic steps (e.g., alkylation).
  • Byproduct Management : Optimize workup steps to isolate the hydrochloride salt efficiently.
  • Cost-Benefit Analysis : Compare batch vs. continuous flow synthesis for yield and resource use.
    Document scalability parameters (e.g., space-time yield) for process chemistry validation .

Methodological Notes

  • Data Validation : Cross-check spectral data with PubChem or Reaxys entries for consistency.
  • Ethical Reporting : Disclose all synthetic yields, failed attempts, and instrument calibration details in publications.
  • Interdisciplinary Collaboration : Engage crystallographers for structural insights and pharmacologists for bioactivity profiling.

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